

Solvent Yellow 56 CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent Yellow 56

Cat. No.: B7821021

[Get Quote](#)

An In-depth Technical Guide to Solvent Yellow 56

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Solvent Yellow 56** (C.I. 11021), a monoazo dye used in various industrial applications. This document details its chemical and physical properties, provides experimental protocols for its synthesis and evaluation, and outlines its primary applications.

Core Identification

CAS Number: 2481-94-9[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Molecular Structure: **Solvent Yellow 56** is an azobenzene compound characterized by a phenylazo group substituted on an N,N-diethylaniline ring. Its IUPAC name is N,N-diethyl-4-(phenyldiazenyl)aniline. The molecule belongs to the single azo class of dyes.

- Molecular Formula: C₁₆H₁₉N₃
- Canonical SMILES: CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2
- InChI Key: SJJISKLXUJVZOA-UHFFFAOYSA-N

Quantitative Data Summary

The physical, chemical, and resistance properties of **Solvent Yellow 56** are summarized in the tables below.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	253.34 g/mol	
Appearance	Deep reddish-yellow powder	
Melting Point	94-96 °C	
Density	0.46 g/cm ³	
Topological Polar Surface Area	28 Å ²	

| XLogP3 | 5.3 ||

Table 2: Resistance and Fastness Properties

Property	Rating/Value	Source(s)
Heat Resistance	120 °C	
Light Fastness	4-5 (on a scale of 1-8)	
Acid Resistance	4 (on a scale of 1-5)	
Alkali Resistance	5 (on a scale of 1-5)	
Water Soluble (%)	≤ 1.0	

| Volatile Matter at 105°C (%) | ≤ 1.0 | |

Experimental Protocols

Protocol 1: Synthesis of Solvent Yellow 56

The synthesis of **Solvent Yellow 56** is achieved through a two-step diazotization and azo coupling reaction. This protocol is based on established methods for creating azo dyes.

Materials:

- Aniline
- N,N-diethylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Acetate (CH_3COONa)
- Ice
- Distilled Water
- Ethanol

Procedure:**Part A: Diazotization of Aniline**

- In a 250 mL beaker, add a molar equivalent of aniline to a solution of concentrated hydrochloric acid and water (e.g., 2.5 molar equivalents of HCl in water).
- Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. Aniline hydrochloride may precipitate.
- Prepare a solution of sodium nitrite (1.1 molar equivalents) in cold distilled water.
- Add the sodium nitrite solution dropwise to the cold aniline hydrochloride suspension. Maintain the temperature strictly between 0-5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts.
- Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the benzenediazonium chloride solution.

Part B: Azo Coupling

- In a separate 500 mL beaker, dissolve one molar equivalent of N,N-diethylaniline in an aqueous hydrochloric acid solution (e.g., 10% HCl).
- Cool this solution to 0-5 °C in an ice bath.
- Slowly add the cold benzenediazonium chloride solution prepared in Part A to the N,N-diethylaniline solution with vigorous stirring.
- Maintain the temperature at 0-5 °C throughout the addition. The coupling reaction is pH-dependent; a weakly acidic to neutral pH is optimal. Slowly add a solution of sodium acetate to raise the pH and facilitate the coupling.
- A colored precipitate of **Solvent Yellow 56** will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

Part C: Isolation and Purification

- Filter the precipitated dye using a Buchner funnel.
- Wash the filter cake extensively with cold water until the filtrate is neutral to remove any unreacted salts and acids.
- Recrystallize the crude product from an ethanol-water mixture to obtain the purified dye.
- Dry the purified **Solvent Yellow 56** in a vacuum oven at a moderate temperature (e.g., 60 °C).

Protocol 2: Light Fastness Evaluation

This protocol outlines the procedure for determining the light fastness of **Solvent Yellow 56** in a substrate, based on the ISO 105-B02 standard.

Materials:

- **Solvent Yellow 56**
- Substrate for coloration (e.g., plastic, wax, or textile)

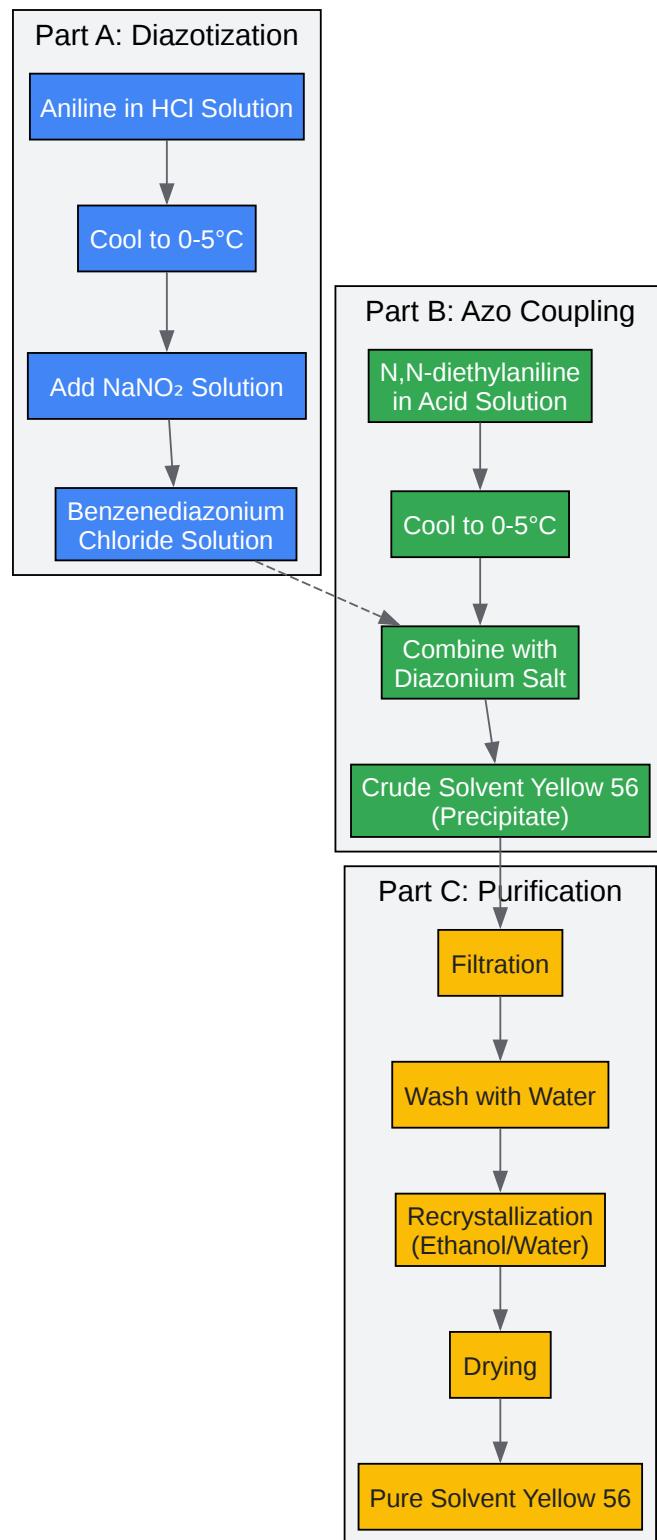
- Blue Wool Standard reference fabrics (Scale of 1-8)
- Xenon arc lamp apparatus
- Opaque card or aluminum foil
- Gray scale for assessing color change

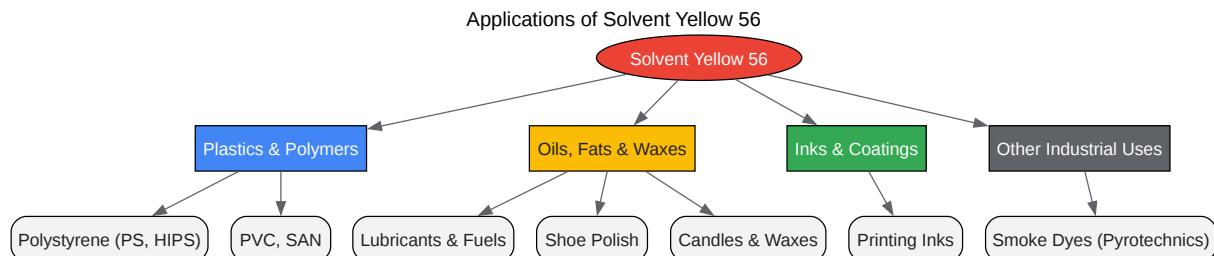
Procedure:

- **Sample Preparation:** Prepare a sample of the substrate colored with a specified concentration of **Solvent Yellow 56**. The sample size should be appropriate for the testing apparatus holder.
- **Mounting:** Mount the colored sample onto a card. Alongside it, mount the Blue Wool Standard fabrics (typically standards 1 through 8).
- **Masking:** Cover half of both the test sample and the blue wool standards with an opaque material (e.g., aluminum foil) to shield them from light. The other half will be exposed.
- **Exposure:** Place the mounted card inside a xenon arc lamp test chamber. This apparatus simulates natural sunlight under controlled conditions of temperature and humidity.
- **Inspection:** Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of Blue Wool Standard 6 is equal to grade 4 on the gray scale.
- **Evaluation:** At the end of the test, assess the color change of the **Solvent Yellow 56** sample by comparing its exposed and unexposed portions using the gray scale.
- **Rating:** The light fastness rating of the **Solvent Yellow 56** sample is the number of the Blue Wool Standard that shows a similar degree of fading (i.e., the same gray scale rating). For **Solvent Yellow 56**, this is typically in the range of 4-5.

Mandatory Visualizations

Synthesis Workflow for Solvent Yellow 56

[Click to download full resolution via product page](#)**Caption: Synthesis Workflow for Solvent Yellow 56.**



[Click to download full resolution via product page](#)

Caption: Logical Relationship of **Solvent Yellow 56** Applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Chemistry 210 Experiment 6 home.miracosta.edu
- 3. researchgate.net [researchgate.net]
- 4. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 5. studylib.net [studylib.net]
- To cite this document: BenchChem. [Solvent Yellow 56 CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7821021#solvent-yellow-56-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com